molecular formula C10H20ClNO3 B13053186 Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hcl

Cat. No.: B13053186
M. Wt: 237.72 g/mol
InChI Key: CRBNYIVSWFGEOG-VSDGLZOYSA-N
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Description

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride typically involves multiple steps. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the amino and ester groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and esters with tetrahydropyran rings. Examples include:

  • Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate
  • Ethyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate

Uniqueness

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-YL)acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its stability and solubility compared to other similar compounds.

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

methyl 2-amino-2-[(2S,6R)-2,6-dimethyloxan-4-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8?,9?;

InChI Key

CRBNYIVSWFGEOG-VSDGLZOYSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N.Cl

Canonical SMILES

CC1CC(CC(O1)C)C(C(=O)OC)N.Cl

Origin of Product

United States

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